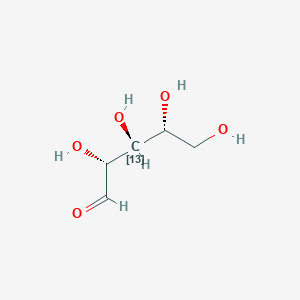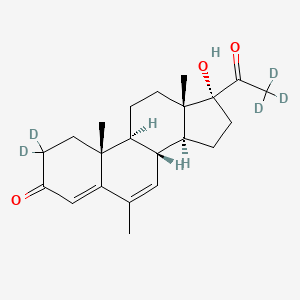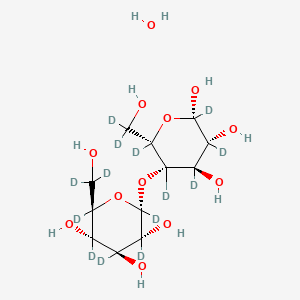
Regorafenib N-oxide and N-desmethyl (M5)-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Regorafenib N-oxide and N-desmethyl (M5)-13C6 is a metabolite of regorafenib, a multiple tyrosine kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma . This compound is known for its pharmacological activity and is studied for its role in the efficacy and toxicity of regorafenib treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of regorafenib N-oxide and N-desmethyl (M5)-13C6 involves the oxidation and demethylation of regorafenib. The specific synthetic routes and reaction conditions are not widely published, but it generally involves the use of oxidizing agents and demethylating reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the literature. it is likely that large-scale production follows similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness .
化学反応の分析
Types of Reactions
Regorafenib N-oxide and N-desmethyl (M5)-13C6 undergoes various chemical reactions, including:
Oxidation: Conversion of regorafenib to its N-oxide form.
Reduction: Potential reduction of the N-oxide group back to the parent compound.
Substitution: Possible substitution reactions involving the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and demethylating agents such as boron tribromide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions are the N-oxide and N-desmethyl derivatives of regorafenib, which retain significant pharmacological activity .
科学的研究の応用
Regorafenib N-oxide and N-desmethyl (M5)-13C6 has several scientific research applications:
Chemistry: Studied for its chemical properties and reactivity.
Biology: Used in studies to understand its biological activity and interactions with cellular targets.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of regorafenib treatment, including its impact on efficacy and toxicity.
作用機序
The mechanism of action of regorafenib N-oxide and N-desmethyl (M5)-13C6 involves the inhibition of multiple protein kinases. These kinases are involved in various cellular processes, including angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment. The compound targets kinases such as VEGFR1-3, KIT, RET, RAF1, BRAF, and PDGFR, leading to the inhibition of tumor growth and proliferation .
類似化合物との比較
Similar Compounds
Similar compounds to regorafenib N-oxide and N-desmethyl (M5)-13C6 include:
Regorafenib: The parent compound with similar pharmacological activity.
Sorafenib: Another tyrosine kinase inhibitor with overlapping targets.
Sunitinib: A multi-kinase inhibitor used in the treatment of various cancers.
Uniqueness
This compound is unique due to its specific metabolic profile and its role in the pharmacokinetics of regorafenib. Its distinct chemical structure and activity profile make it a valuable compound for research and therapeutic applications .
特性
分子式 |
C20H13ClF4N4O4 |
|---|---|
分子量 |
490.74 g/mol |
IUPAC名 |
4-[4-[[4-chloro-3-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]carbamoylamino]-3-fluorophenoxy]-1-oxidopyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C20H13ClF4N4O4/c21-14-3-1-10(7-13(14)20(23,24)25)27-19(31)28-16-4-2-11(8-15(16)22)33-12-5-6-29(32)17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,27,28,31)/i1+1,3+1,7+1,10+1,13+1,14+1 |
InChIキー |
JPEWXTSDCNCZOD-GZEXQWKYSA-N |
異性体SMILES |
C1=CC(=C(C=C1OC2=CC(=[N+](C=C2)[O-])C(=O)N)F)NC(=O)N[13C]3=[13CH][13C](=[13C]([13CH]=[13CH]3)Cl)C(F)(F)F |
正規SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=[N+](C=C3)[O-])C(=O)N)F)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


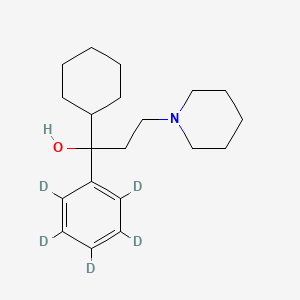

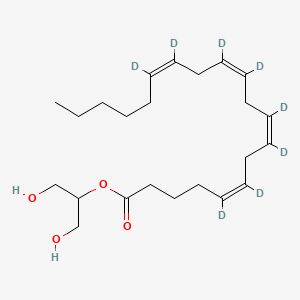

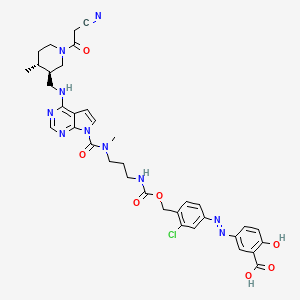
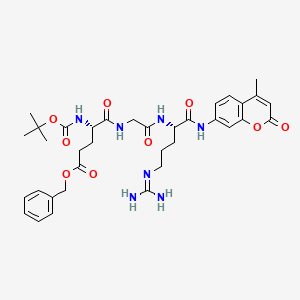

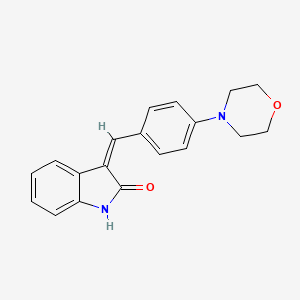
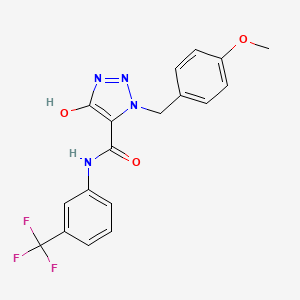
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
